molecular formula C19H13BrN2O2 B12158709 4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Cat. No.: B12158709
M. Wt: 381.2 g/mol
InChI Key: JHMIVCAMSRQTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amidation: The brominated indole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxy derivatives.

    Coupling: Formation of biaryl or diaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound could be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine

In medicinal chemistry, 4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide may be investigated for its potential therapeutic properties. Indole derivatives have shown promise in treating conditions such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide
  • 4-chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide
  • 4-fluoro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide

Uniqueness

The uniqueness of this compound lies in its bromine substituent, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in unique interactions and reactions, making this compound particularly interesting for further study.

Biological Activity

4-Bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological significance, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C20H16BrN2O2\text{C}_{20}\text{H}_{16}\text{BrN}_{2}\text{O}_{2}

It features a bromine atom at the para position of a benzamide moiety and an indole derivative that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination, amidation, and cyclization processes. The synthetic route often employs various reagents and conditions to achieve the desired product purity and yield.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed promising activity against several strains, suggesting that this compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting key metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, it has shown efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay demonstrated that the compound induces cytotoxic effects in these cancer cells, potentially through apoptosis or cell cycle arrest .

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal that the compound may interact with specific receptors or enzymes involved in cancer progression and microbial resistance, thereby inhibiting their activity .

Case Studies

StudyFindings
Antimicrobial Screening Demonstrated significant inhibition of bacterial growth in multiple strains.
Anticancer Activity Induced cytotoxic effects in MCF7 cell lines with a notable IC50 value indicating effectiveness.
Molecular Docking Identified potential binding sites on target proteins, suggesting mechanisms of action for both antimicrobial and anticancer effects.

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

4-bromo-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C19H13BrN2O2/c20-13-7-4-11(5-8-13)18(23)21-10-12-6-9-16-17-14(12)2-1-3-15(17)19(24)22-16/h1-9H,10H2,(H,21,23)(H,22,24)

InChI Key

JHMIVCAMSRQTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.